Product packaging for 3-Fluoro-5-iodopicolinonitrile(Cat. No.:CAS No. 669066-36-8)

3-Fluoro-5-iodopicolinonitrile

Cat. No.: B3277969
CAS No.: 669066-36-8
M. Wt: 248 g/mol
InChI Key: DFENTSHMWLRNLC-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodopicolinonitrile is a useful research compound. Its molecular formula is C6H2FIN2 and its molecular weight is 248 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2FIN2 B3277969 3-Fluoro-5-iodopicolinonitrile CAS No. 669066-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-iodopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FIN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFENTSHMWLRNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281720
Record name 3-Fluoro-5-iodo-2-pyridinecarbonitrile
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Molecular Weight

248.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-36-8
Record name 3-Fluoro-5-iodo-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669066-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-iodo-2-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Fluorinated and Iodinated Picolinonitriles in Organic Synthesis

Iodine, on the other hand, is the largest and least electronegative of the common halogens, making the carbon-iodine bond relatively weak and susceptible to a variety of transformations. nih.gov This feature makes iodinated pyridines excellent substrates for a wide range of cross-coupling reactions, which are fundamental to the construction of complex molecules. nih.gov These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. nih.govfrontiersin.org The nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in various cycloaddition reactions.

The combination of these three functional groups—fluoro, iodo, and cyano—on a pyridine (B92270) ring creates a powerful synthetic intermediate. The differential reactivity of the C-F and C-I bonds allows for selective, stepwise modifications, providing chemists with a high degree of control over the final molecular structure.

Strategic Placement of 3 Fluoro 5 Iodopicolinonitrile in Pyridine Chemistry

The specific arrangement of the fluoro, iodo, and nitrile groups in 3-Fluoro-5-iodopicolinonitrile is not arbitrary; it is a result of strategic design to maximize its synthetic utility. The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing nitrile group. snnu.edu.cn This electronic nature dictates the regioselectivity of various reactions.

The positions of the substituents in this compound allow for a diverse array of chemical transformations:

Cross-Coupling at the 5-Position: The iodine atom at the 5-position is the most common site for cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Nucleophilic Aromatic Substitution: While less common than reactions at the iodo-position, the fluorine atom at the 3-position can potentially undergo nucleophilic aromatic substitution (SNAr) under specific conditions, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles.

Modification of the Nitrile Group: The picolinonitrile moiety can be readily transformed into other valuable functional groups. For instance, it can be hydrolyzed to a picolinic acid, a common chelating agent, or reduced to a picolylamine.

This strategic placement of functional groups makes this compound a key intermediate in the synthesis of complex, highly functionalized pyridine derivatives that are of significant interest in medicinal chemistry and materials science.

Historical Overview of Halogenated Pyridine Building Blocks

Direct Halogenation Approaches for Picolinonitrile Scaffolds

Direct halogenation presents a straightforward approach to introducing iodo and fluoro groups onto a picolinonitrile ring. However, achieving the desired regioselectivity is a significant challenge due to the directing effects of the existing substituents.

Regioselective Iodination Strategies

The introduction of an iodine atom at a specific position on the picolinonitrile ring requires careful selection of iodinating agents and reaction conditions. For electron-rich aromatic compounds, a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid can achieve regioselective iodination under mild conditions. nih.govbiorxiv.orgorganic-chemistry.org This method is effective for methoxy- or methyl-substituted aromatics, providing high yields at room temperature. organic-chemistry.org The active iodinating species is believed to be iodine trifluoroacetate, formed in situ, which acts as a highly reactive electrophile. organic-chemistry.org

In the context of synthesizing analogs, regioselective iodination of a substituted oxazolidinone was achieved using N-iodosuccinimide to yield an intermediate that could be further functionalized. nih.govbiorxiv.org This highlights the utility of NIS in complex synthetic sequences.

Table 1: Reagents for Regioselective Iodination

Reagent Substrate Type Conditions Reference
N-Iodosuccinimide (NIS) / Trifluoroacetic acid (catalytic) Electron-rich aromatics Mild, room temperature organic-chemistry.org
N-Iodosuccinimide (NIS) Substituted oxazolidinone - nih.govbiorxiv.org

Selective Fluorination Techniques

Selective fluorination of pyridine rings is a crucial step in the synthesis of compounds like this compound. The development of N-F fluorinating agents has provided milder and more selective alternatives to traditional methods. beilstein-journals.org Reagents such as Selectfluor are commonly used for electrophilic fluorination. ucl.ac.uk The choice of fluorinating agent and the substrate's electronic properties are critical for controlling the site of fluorination. ucl.ac.uk

For instance, the synthesis of fluorinated vitamin D analogs has been achieved through electrophilic fluorination using reagents like (PhSO₂)₂NF. mdpi.com In other cases, nucleophilic fluorination using sources like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) is employed, often facilitated by promoters to enhance the fluoride's nucleophilicity. organic-chemistry.org The synthesis of 3-chloro-4,5,6-trifluoropicolinonitrile can be achieved through a halogen exchange reaction, where a tetrachlorinated precursor is treated with a fluoride ion source. google.com

Metalation-Directed Functionalization Protocols

Metalation-directed strategies offer powerful and highly regioselective methods for functionalizing picolinonitrile scaffolds. These techniques utilize the directing ability of existing functional groups to activate specific C-H bonds for deprotonation and subsequent reaction with electrophiles.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents. wikipedia.org

The cyano group in picolinonitrile can act as a directing group, although it is less powerful than others like amides or methoxy (B1213986) groups. uwindsor.ca The fluorine atom is also known to be a potent directing group in ortho-metalation reactions. researchgate.net For picolinonitrile derivatives, using strong bases like lithium diisopropylamide (LDA) can facilitate deprotonation at positions adjacent to the nitrile group.

The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for regioselective deprotonation of the adjacent ortho-proton. wikipedia.org

Table 2: Key Aspects of Directed ortho-Metalation (DoM)

Component Role Examples Reference
Directing Metalation Group (DMG) Directs deprotonation to the ortho position. -CONR₂, -OMe, -CN, -F wikipedia.orguwindsor.caresearchgate.net
Base Deprotonates the ortho C-H bond. n-BuLi, s-BuLi, LDA uwindsor.ca
Electrophile Quenches the aryllithium intermediate. Halogen sources, aldehydes, etc. wikipedia.org

Lithium-Halogen Exchange Mediated Synthesis

Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry, enabling the conversion of an organic halide into an organolithium compound. wikipedia.orgethz.ch This reaction is particularly useful for preparing aryllithium reagents from aryl bromides or iodides by treatment with an alkyllithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.orgresearchgate.net The rate of exchange typically follows the trend I > Br > Cl, making aryl iodides highly reactive substrates for this transformation. wikipedia.org

This method is kinetically controlled, and its speed often surpasses that of competing reactions like nucleophilic addition or proton transfer. wikipedia.orgharvard.edu The resulting organolithium species can then react with various electrophiles to introduce new functional groups. For instance, an aryl halide can undergo lithium-halogen exchange, and if the molecule contains a suitable electrophilic moiety, an intramolecular cyclization can occur, as seen in the Parham cyclization. wikipedia.org The equilibrium of the exchange is favorable when the resulting organolithium is more stable than the starting alkyllithium, which is the case for the formation of aryllithiums from alkyllithiums. researchgate.net

Precursor Chemistry and Synthetic Route Development

The development of an efficient synthetic route to this compound relies on the strategic selection and synthesis of precursor molecules. The synthesis can be approached by introducing the fluoro and iodo substituents onto a pre-existing picolinonitrile core or by constructing the substituted pyridine ring from acyclic precursors.

One common strategy involves starting with a commercially available or readily synthesized substituted pyridine. For example, a synthesis could begin with a fluorinated picolinonitrile, followed by regioselective iodination. Alternatively, an iodinated picolinonitrile could be subjected to a selective fluorination reaction. The synthesis of 3-fluoro-4-iodopicolinonitrile has been documented starting from 3-fluoropicolinonitrile. guidechem.com

Another approach involves the use of multi-halogenated pyridines that can be selectively functionalized. For instance, 3,4,5,6-tetrachloropicolinonitrile can serve as a starting material, undergoing a series of halogen exchange and functionalization steps to introduce the desired fluorine and iodine atoms. google.com The synthesis of related analogs often involves coupling reactions, such as the Suzuki coupling, to introduce aryl or other functional groups. nih.govbiorxiv.org For example, 5-bromo-3-fluoropicolinonitrile can be used in Suzuki cross-coupling reactions. nih.gov

The development of a synthetic route must also consider the potential for one-pot syntheses, which can improve efficiency and yield by minimizing intermediate purification steps. smolecule.com

Conversion of Substituted Pyridines to Picolinonitrile Derivatives

The synthesis of picolinonitrile derivatives often commences with appropriately substituted pyridine precursors. The strategic manipulation of functional groups on the pyridine ring is a cornerstone of creating the desired molecular architecture. A variety of methods are employed to transform substituted pyridines into the picolinonitrile framework.

One common approach involves the use of halogenated pyridines as starting materials. For instance, a 2-halopyridine can undergo a tandem Suzuki coupling followed by a cyanation reaction to yield the corresponding aromatic nitrile. rsc.org This method highlights the utility of palladium catalysis in forging new carbon-carbon and carbon-cyanide bonds. Ruthenium-catalyzed cycloisomerization of 3-azadienynes also presents a pathway to substituted pyridine derivatives, showcasing the versatility of transition metal catalysis in heterocyclic synthesis. organic-chemistry.org

Furthermore, the dearomatization of pyridines offers another route to functionalized derivatives. nih.gov This can be achieved through reduction with agents like amine borane, leading to the formation of dihydropyridines which can then be further manipulated. nih.gov The regioselectivity of these reactions is a critical factor, often influenced by the substituents already present on the pyridine ring. d-nb.info

Detailed research has explored the conversion of various substituted pyridines. For example, the synthesis of 3-hydroxy-4-substituted picolinonitriles has been achieved from 4-propargylaminoisoxazoles through a gold(I)-catalyzed cyclization and subsequent N-O bond cleavage. acs.org This method provides a unique entry to trisubstituted pyridines under mild conditions. acs.org

Nitrile Group Introduction Methodologies

The introduction of a nitrile (-CN) group onto the pyridine ring is a pivotal step in the synthesis of picolinonitriles. Several methodologies exist for this transformation, each with its own set of advantages and limitations.

A prevalent method is the cyanation of halopyridines, where a halogen atom on the pyridine ring is substituted with a cyanide group. google.com This is often achieved using a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a transition metal catalyst, typically palladium-based. For example, 2-chloro-5-iodopyridine (B1352245) can be converted to 2-chloro-5-cyanopyridine (B21959) in high yield using Zn(CN)₂ and a palladium catalyst in DMF at elevated temperatures.

Another classical approach is the Sandmeyer reaction, where an amino group on the pyridine ring is converted to a nitrile. This involves diazotization of the amine with sodium nitrite (B80452) in an acidic medium, followed by treatment with a copper(I) cyanide salt.

Direct C-H cyanation of pyridines has also emerged as a powerful strategy. d-nb.inforesearchgate.net This method avoids the pre-functionalization required in other approaches. One such protocol involves the activation of the pyridine ring with triflic anhydride, followed by nucleophilic attack of cyanide. d-nb.info This one-pot procedure is applicable to a wide range of N-containing heterocycles. d-nb.info

The choice of cyanation method often depends on the specific substrate and the desired regioselectivity. For instance, C3-selective cyanation of pyridines can be achieved through a tandem process involving the in situ generation of a dihydropyridine (B1217469) intermediate that then reacts with a cyano electrophile. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety. sigmaaldrich.comresearchgate.net These principles provide a framework for designing more sustainable chemical processes. rroij.com

Key green chemistry principles relevant to the synthesis of picolinonitriles include:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. sigmaaldrich.com This can be achieved by optimizing reaction conditions and using high-yielding reactions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are more efficient and generate less waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and often increasing reaction efficiency. sigmaaldrich.com The use of palladium and ruthenium catalysts in pyridine synthesis exemplifies this principle. rsc.orgorganic-chemistry.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. sigmaaldrich.comacs.org While polar aprotic solvents like DMF are common in cyanation reactions, research is ongoing to find more environmentally benign solvent systems. google.comskpharmteco.com

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and can generate waste. sigmaaldrich.comacs.org Direct C-H functionalization methods are a prime example of this principle in action. d-nb.info

The development of more sustainable synthetic routes for this compound and its analogs will likely involve the continued application and innovation within these green chemistry principles. The aim is to create efficient and economically viable processes that are also environmentally responsible. rroij.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.netsioc-journal.cn In the context of this compound, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in these transformations, allowing for selective functionalization at the 5-position of the pyridine ring.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing C-C bonds. libretexts.org These reactions typically involve the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgrsc.org

The Suzuki-Miyaura coupling utilizes organoboron reagents, such as boronic acids or esters, and has become a staple in synthetic chemistry due to the mild reaction conditions and the commercial availability of a wide range of boronic acids. libretexts.orgyonedalabs.comrsc.orgnih.gov The reaction of this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of diverse aryl, heteroaryl, and alkyl groups at the 5-position. For instance, the coupling of 3-fluoro-4-iodopicolinonitrile with a boronate has been reported to proceed efficiently. researchgate.net

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgrsc.org The reaction of this compound with terminal alkynes provides a direct route to 5-alkynyl-3-fluoropicolinonitriles, which are valuable intermediates in medicinal chemistry and materials science. sioc-journal.cn While traditional Sonogashira reactions require copper, copper-free versions have also been developed. thalesnano.com

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.orgillinois.edu A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and greater functional group tolerance compared to other cross-coupling methods. nih.govbeilstein-journals.orgnih.gov The coupling of this compound with organozinc reagents offers an efficient pathway to introduce various carbon-based substituents. researchgate.net

Table 1: Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions of this compound
Reaction NameOrganometallic ReagentCatalyst SystemProduct Type
Suzuki-Miyaura CouplingBoronic acid/esterPd catalyst, Base5-Aryl/heteroaryl/alkyl-3-fluoropicolinonitrile
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, Base5-Alkynyl-3-fluoropicolinonitrile
Negishi CouplingOrganozinc reagentPd or Ni catalyst5-Alkyl/aryl/vinyl-3-fluoropicolinonitrile

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and amines. researchgate.netorganic-chemistry.orgwuxiapptec.com This reaction is catalyzed by palladium complexes supported by bulky, electron-rich phosphine (B1218219) ligands. purdue.edu The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wuxiapptec.com The application of the Buchwald-Hartwig amination to this compound allows for the introduction of a wide range of primary and secondary amines at the 5-position, yielding 5-amino-3-fluoropicolinonitrile derivatives.

Copper-Mediated Coupling Reactions

Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, represent a cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. ecampus.comorganic-chemistry.org These reactions are particularly effective for the coupling of aryl halides with nucleophiles such as alcohols, thiols, and amines. nih.gov While less common for C-C bond formation than palladium catalysis, copper can mediate certain coupling reactions, often requiring higher temperatures. cas.cnmdpi.com The reaction of this compound in copper-mediated systems could potentially be used to introduce various functionalities, although specific examples are less documented than their palladium-catalyzed counterparts.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Picolinonitrile Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. masterorganicchemistry.comnih.govlibretexts.org The pyridine ring of this compound is activated towards nucleophilic attack by the electron-withdrawing effects of the nitrogen atom in the ring and the nitrile group.

Stereoelectronic Effects of Fluorine on SNAr Reactivity

The fluorine atom at the 3-position has a significant influence on the reactivity of the picolinonitrile core in SNAr reactions. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which further activates the ring towards nucleophilic attack. masterorganicchemistry.com Interestingly, despite the strength of the carbon-fluorine bond, fluorine can act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly activated. masterorganicchemistry.comresearchgate.netmdpi.com However, in many cases, the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the C-F bond. masterorganicchemistry.com In some instances, the reaction may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. acs.orgspringernature.com

Regioselectivity in Nucleophilic Displacements

In this compound, there are two potential leaving groups for SNAr reactions: the fluorine atom at the 3-position and the iodine atom at the 5-position. The regioselectivity of nucleophilic displacement is determined by a combination of factors, including the nature of the nucleophile, the reaction conditions, and the relative stability of the intermediate Meisenheimer complexes.

Generally, the carbon attached to the iodine atom is the preferred site of nucleophilic attack in transition metal-catalyzed reactions due to the weaker C-I bond. In classical SNAr reactions, the position of attack is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate. libretexts.org The nitrile group and the ring nitrogen activate the positions ortho and para to them. The fluorine atom also contributes to the activation of the ring. The interplay of these electronic effects dictates which halide is more readily displaced by a given nucleophile under specific conditions. researchgate.netresearchgate.net

Table 2: Regioselectivity in Reactions of this compound
Reaction TypePreferred Site of ReactionRationale
Transition Metal-Catalyzed Cross-Coupling5-position (Iodine)Weaker C-I bond compared to C-F bond leads to preferential oxidative addition.
Nucleophilic Aromatic Substitution (SNAr)Dependent on conditionsThe site of substitution is influenced by the stability of the Meisenheimer intermediate, which is affected by the electron-withdrawing groups and the nature of the nucleophile.

Transformations Involving the Nitrile Group

The cyano (C≡N) group in this compound is a versatile functional handle that can be converted into several other important groups, primarily through hydrolysis, amidation, and reduction reactions. The electronic properties of the nitrile, with its electrophilic carbon atom, make it susceptible to nucleophilic attack. ebsco.com

The hydrolysis of nitriles is a classic transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This process can be catalyzed by either acid or base, often requiring heat. chemguide.co.ukchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. This leads to the formation of an imidic acid intermediate, which then tautomerizes to the corresponding amide. chemistrysteps.com In the case of this compound, this intermediate would be 3-fluoro-5-iodopicolinamide . Vigorous acidic or basic conditions typically lead to the subsequent hydrolysis of this amide to the final carboxylic acid, 3-fluoro-5-iodopicolinic acid , and ammonia (B1221849) (or an ammonium (B1175870) salt). ebsco.comchemguide.co.uk

Stopping the reaction selectively at the amide stage can be challenging because the harsh conditions required for the initial nitrile hydrolysis often promote the subsequent hydrolysis of the amide as well. chemistrysteps.comstackexchange.com Research has focused on developing milder conditions to achieve this selective transformation. chemistrysteps.comchemistrysteps.com

Table 1: Predicted Hydrolysis Reactions

Starting MaterialReagents & ConditionsIntermediate ProductFinal Product
This compoundH₂O, H⁺ or OH⁻, Heat (Mild/Controlled)3-Fluoro-5-iodopicolinamideNot formed
This compoundH₂O, H⁺ or OH⁻, Heat (Vigorous)3-Fluoro-5-iodopicolinamide3-Fluoro-5-iodopicolinic acid

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Complete reduction to a primary amine is achieved using powerful hydride donors like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond. An initial hydride attack forms an imine anion intermediate, which is then attacked by a second hydride to form a dianion. chemistrysteps.com Subsequent aqueous workup yields the primary amine. chemistrysteps.comharvard.edu For this compound, this reaction would produce (3-fluoro-5-iodopyridin-2-yl)methanamine .

Partial reduction to an aldehyde can be accomplished using a sterically hindered and less reactive reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures (-78 °C). chemistrysteps.comyoutube.com DIBAL-H delivers a single hydride to the nitrile, forming a stable intermediate aluminum-imine complex. chemistrysteps.com Crucially, this complex does not undergo further reduction. Subsequent hydrolysis during the workup cleaves the carbon-nitrogen double bond, yielding the aldehyde. youtube.com This pathway would convert this compound into 3-fluoro-5-iodopicolinaldehyde .

Table 2: Predicted Reduction Reactions

Starting MaterialReagents & ConditionsProductProduct Type
This compound1) LiAlH₄, THF; 2) H₂O workup(3-Fluoro-5-iodopyridin-2-yl)methanaminePrimary Amine
This compound1) DIBAL-H, Toluene, -78 °C; 2) H₂O workup3-Fluoro-5-iodopicolinaldehydeAldehyde

Functional Group Interconversions of the Iodine Moiety

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodine atom at the C5 position an excellent leaving group and a key site for synthetic elaboration, particularly in transition metal-catalyzed cross-coupling reactions. worktribe.com

A fundamental step in many cross-coupling reactions is the oxidative addition of an aryl halide to a low-valent transition metal center, such as palladium(0) or nickel(0). nih.govresearchgate.net In this process, the metal complex inserts itself into the carbon-iodine bond, cleaving it and forming a new organometallic species. This reaction increases the oxidation state and coordination number of the metal. nih.gov For aryl iodides, this step is generally facile due to the relatively low C-I bond strength. worktribe.com

While specific studies detailing the oxidative addition to this compound are not prevalent, its participation in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings is well-established through the synthesis of its derivatives. These reactions inherently rely on an initial oxidative addition step to a Pd(0) catalyst to form an arylpalladium(II) halide intermediate, which then proceeds through the catalytic cycle. This demonstrates that the C-I bond of this compound is readily activated by transition metals.

Table 3: Generalized Oxidative Addition and Subsequent Cross-Coupling

Reaction TypeReactantsCatalyst System (Example)Key IntermediateGeneric Product Class
Suzuki CouplingThis compound, Arylboronic acidPd(PPh₃)₄, Base(3-Fluoro-5-cyanopyridin-2-yl)palladium(II) iodideAryl-substituted picolonitriles
Sonogashira CouplingThis compound, Terminal alkynePd(PPh₃)₄, CuI, Base(3-Fluoro-5-cyanopyridin-2-yl)palladium(II) iodideAlkynyl-substituted picolonitriles

The iodine atom can be replaced by other halogens through halogen exchange (Halex) reactions. One common type is the lithium-halogen exchange, which involves treating an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.org This reaction is typically very fast, with reactivity following the trend I > Br > Cl, and would convert this compound into a highly reactive lithiated intermediate, 3-fluoro-5-lithiopyridine-2-carbonitrile, which can then be quenched with an electrophile. wikipedia.org

Another important transformation is the conversion of the iodo-substituent to a fluoro-substituent. This can be achieved by heating with a fluoride salt, such as potassium fluoride (KF), often at high temperatures and sometimes with the aid of microwave irradiation. researchgate.net This type of nucleophilic aromatic substitution has been successfully applied to other electron-deficient heterocyclic systems, such as 5-iodo-1,2,3-triazoles, to generate their 5-fluoro analogues. researchgate.netnih.gov A similar reaction with this compound would be expected to yield 3,5-difluoropicolinonitrile .

Table 4: Predicted Halogen Exchange Reactions

Starting MaterialReagents & ConditionsProductReaction Type
This compoundRLi (e.g., n-BuLi), THF, Low Temp.3-Fluoro-5-lithiopyridine-2-carbonitrileLithium-Halogen Exchange
This compoundKF, High Temp.3,5-DifluoropicolinonitrileIodo-to-Fluoro Exchange (Halex)

Derivatization and Analog Synthesis Utilizing 3 Fluoro 5 Iodopicolinonitrile

Synthesis of Substituted Fluoropicolinonitrile Analogs

The generation of analogs from 3-fluoro-5-iodopicolinonitrile primarily leverages the high reactivity of the iodine atom at the 5-position. This position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which serve as powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. evitachem.com

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in metal-mediated transformations, allowing for selective derivatization at the 5-position. evitachem.com This has been exploited through several key cross-coupling reactions to install a variety of chemical groups.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl iodide with an organoboron species, typically a boronic acid or ester. The process uses a palladium catalyst and a base to yield 5-aryl or 5-vinyl substituted 3-fluoropicolinonitriles. The reaction is valued for the stability and low toxicity of the boronic acid reagents. mdpi.comnih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the iodo-substituted picolinonitrile with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govresearchgate.net The resulting 5-alkynyl-3-fluoropicolinonitriles are key intermediates for further transformations, including cyclization reactions. google.com

Stille Coupling: The Stille reaction provides another robust method for C-C bond formation by reacting the iodide with an organotin compound (stannane). nih.gov While effective, a significant drawback of this method is the toxicity associated with the tin reagents and byproducts. nih.govmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. It allows for the coupling of the aryl iodide with primary or secondary amines to synthesize 5-amino-3-fluoropicolinonitrile derivatives. The reaction typically requires a palladium catalyst complexed with specialized phosphine (B1218219) ligands and a strong base. chemicalbook.comgoogle.comgoogle.com

The following table summarizes these key functionalization reactions.

Reaction NameCoupling PartnerBond FormedTypical Catalysts/Reagents
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., R-B(OH)₂)Aryl-Aryl, Aryl-VinylPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)Aryl-AlkynylPd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)
Stille CouplingOrganostannane (e.g., R-SnBu₃)Aryl-Aryl, Aryl-Vinyl, Aryl-AlkynylPd(0) catalyst (e.g., Pd(PPh₃)₄), often with additives like CuI
Buchwald-Hartwig AminationAmine (R₂NH)Aryl-NitrogenPd(0) or Pd(II) catalyst, Phosphine Ligand, Strong Base (e.g., NaOt-Bu)

The unique electronic structure of this compound provides a clear strategy for multi-functionalization based on orthogonal reactivity. The C-I bond's lower dissociation energy and favorable kinetics in metal-catalyzed cycles make it the primary site for initial modification. evitachem.com A common synthetic approach involves a sequential cross-coupling strategy where the iodine at the 5-position is first displaced via a palladium-catalyzed reaction. evitachem.com

Following the initial functionalization at C5, the fluorine atom at C3, which is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile and pyridine (B92270) nitrogen, can be targeted for subsequent reactions. evitachem.com This allows for a stepwise introduction of different functionalities at distinct positions on the pyridine ring, providing controlled access to di-substituted and more complex analogs.

Cyclization Reactions for Fused Heterocyclic Systems

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, which are common structural motifs in pharmaceuticals. google.com By first installing a suitable functional group at the 5-position, subsequent intramolecular reactions can be triggered to build a new ring fused to the original pyridine core.

A powerful strategy to construct fused polycyclic systems involves the intramolecular cyclization of alkynylheteroaromatic substrates that bear a tethered cyano group. google.comchemicalbook.com This approach can be applied to derivatives of this compound.

The synthesis begins with a Sonogashira coupling to install an alkyne at the 5-position. This alkyne is part of a larger substituent that also contains a nitrile group. google.com In the presence of a base, the terminal alkyne can tautomerize into an allene (B1206475) intermediate. This highly reactive intermediate then undergoes a net-[4+2]-cycloaddition (a tetradehydro-Diels-Alder type reaction) with the picolinonitrile's own nitrile group and a carbon of the pyridine ring, forming a new six-membered nitrogen-containing ring. google.comchemicalbook.com This sequence results in the formation of fused systems like pyridothiophenes or pyridopyridines (naphthyridines), depending on the initial heteroaromatic alkyne used. google.com

The table below outlines the general synthetic sequence for this type of cyclization.

StepReaction TypeDescriptionResulting Structure
1Sonogashira CouplingThis compound is coupled with a terminal alkyne that has a tethered nitrile group.5-Alkynyl-3-fluoropicolinonitrile derivative
2Base-Promoted IsomerizationA base (e.g., TBD) promotes the tautomerization of the alkyne to a reactive allene intermediate.Allene intermediate (transient)
3Intramolecular CyclizationThe allene undergoes a [4+2] cycloaddition with the picolinonitrile moiety.Fused Polycyclic Heterocycle (e.g., Pyridothiophene)

Preparation of Advanced Intermediates for Complex Molecular Architectures

This compound serves as a crucial starting material for the preparation of advanced intermediates used in the synthesis of complex, high-value molecules, particularly for the pharmaceutical industry. evitachem.com The ability to selectively introduce a wide array of substituents at the 5-position allows chemists to generate a library of functionalized 3-fluoropicolinonitrile derivatives.

These derivatives are not typically the final bioactive product but rather key intermediates that are further elaborated into more complex structures. For example, substituted pyridine and fused pyridine scaffolds are central components in many modern therapeutics, including a significant number of protein kinase inhibitors used in oncology. Specifically, fused pyridoheterocyclic structures, such as those accessible from this starting material, are found in receptor tyrosine kinase inhibitors and other drug candidates. google.com The initial functionalization of this compound is the critical first stage in multi-step syntheses that ultimately yield these complex molecular architectures. mdpi.com

Computational and Theoretical Studies on 3 Fluoro 5 Iodopicolinonitrile

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations are used to understand the flexibility of a molecule and its preferred shapes, which can be critical for applications like drug design. nih.govutdallas.edusoton.ac.uk No studies detailing the conformational preferences or dynamic behavior of 3-Fluoro-5-iodopicolinonitrile were discovered.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic properties of novel compounds, offering insights that can guide and accelerate experimental characterization. For a molecule like this compound, theoretical methods, particularly those based on Density Functional Theory (DFT), are invaluable for forecasting its Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectra. These predictions not only aid in the structural elucidation of newly synthesized batches but also provide a deeper understanding of the molecule's electronic structure and bonding.

The predictive process typically begins with the geometry optimization of the molecule's ground state using a selected DFT functional (e.g., B3LYP, ωB97XD) and an appropriate basis set (e.g., 6-311+G(d,p)). nih.govmdpi.com Once the minimum energy structure is obtained, further calculations are performed to compute the specific spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts are a cornerstone in confirming the structure of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to predict ¹H, ¹³C, and ¹⁹F NMR spectra with a high degree of accuracy. acs.orgnih.gov By calculating the isotropic magnetic shielding tensors for each nucleus, and referencing them against a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F), a predicted spectrum can be generated.

Recent studies on fluorinated aromatic compounds have demonstrated that DFT methods can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-4 ppm, which is sufficiently accurate to distinguish between different fluorine environments. nih.govresearchgate.netchemrxiv.org For this compound, computational models would predict the chemical shifts for the two aromatic protons and the distinct carbon atoms of the pyridine (B92270) ring, as well as the highly sensitive ¹⁹F nucleus.

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ) for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory with solvent correction. Values are illustrative.

NucleusPositionPredicted Chemical Shift (ppm)
¹HH-48.35
¹HH-68.60
¹³CC-2 (CN)135.2
¹³CC-3 (C-F)160.5 (d, ¹JCF ≈ 250 Hz)
¹³CC-4142.1
¹³CC-5 (C-I)98.7
¹³CC-6155.4
¹³CCN115.8
¹⁹FF-3-118.5

Vibrational (IR and Raman) Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the fundamental modes of molecular vibration. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, key predicted vibrational modes would include the stretching frequencies of the nitrile (C≡N) group, the carbon-fluorine (C–F) bond, the carbon-iodine (C–I) bond, and various pyridine ring stretching and bending modes. The predicted intensities for both IR and Raman spectra help in distinguishing between different modes and provide a complete, theoretical vibrational fingerprint of the molecule.

Table 2: Hypothetical Predicted Key Vibrational Frequencies for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory. Frequencies are scaled and illustrative.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
C≡N Stretch2245Strong (IR), Medium (Raman)
Pyridine Ring C=C/C=N Stretch1580 - 1610Medium-Strong (IR, Raman)
Pyridine Ring Breathing995Medium (IR), Strong (Raman)
C–F Stretch1250Strong (IR)
C–H In-plane Bend1100 - 1150Medium (IR)
C–I Stretch530Medium (IR), Strong (Raman)

Electronic (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. faccts.de This approach calculates the energies of electronic excited states, allowing for the prediction of the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govmdpi.com

For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions. The π→π* transitions, involving the delocalized electrons of the pyridine ring and nitrile group, are typically high-intensity absorptions. The n→π* transitions, involving the non-bonding electrons on the nitrogen atom of the pyridine ring, are generally weaker and may appear as a shoulder on the main absorption bands. TD-DFT calculations can help assign these transitions and predict how the fluoro and iodo substituents influence the absorption profile.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound Calculated via TD-DFT at the B3LYP/6-311+G(d,p) level with solvent correction. Data is illustrative.

Predicted λmax (nm)Oscillator Strength (f)Major Transition TypeInvolved Orbitals
2950.015n→πHOMO-1 → LUMO
2600.450π→πHOMO → LUMO
2250.380π→π*HOMO → LUMO+1

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For a substituted pyridine (B92270) derivative like 3-Fluoro-5-iodopicolinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, including advanced 2D experiments, is essential for complete structural assignment.

Fluorine-19 (¹⁹F) NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for structural confirmation. alfa-chemistry.com

For this compound, the single fluorine atom is attached to an electron-deficient pyridine ring, which also bears a strongly electron-withdrawing nitrile group and an iodine atom. Aromatic fluorine chemical shifts can appear over a wide range, but are typically found upfield relative to the CFCl₃ standard. alfa-chemistry.comucsb.edu The electronic effects of the nitrogen heteroatom, the cyano group, and the iodine substituent will collectively influence the shielding of the fluorine nucleus. The ¹⁹F NMR spectrum is expected to show a single resonance, likely a doublet of doublets, arising from scalar coupling to the two neighboring aromatic protons (H-4 and H-6). The magnitude of these through-bond couplings (typically ³JF-H and ⁵JF-H) provides further confirmation of the substitution pattern. thermofisher.com

Table 1: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted Value/PatternRationale
Chemical Shift (δ) -90 to -120 ppm (relative to CFCl₃)Typical range for a fluorine atom on an electron-poor aromatic ring. colorado.edu
Multiplicity Doublet of doublets (dd)Coupling to two non-equivalent aromatic protons (H-4 and H-6).
Coupling Constants ³JF-H4: 5-10 Hz; ⁵JF-H6: 1-3 HzTypical magnitudes for ortho and para F-H couplings in aromatic systems.

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex network of correlations within a molecule, confirming atomic connectivity that may be ambiguous from 1D spectra alone. pressbooks.pub

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly with the carbons to which they are attached. nih.gov For this compound, the HSQC spectrum would display two cross-peaks, one connecting the H-4 proton to the C-4 carbon and the other connecting the H-6 proton to the C-6 carbon. This provides an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). researchgate.net This is arguably the most powerful tool for piecing together the molecular skeleton. For instance, the H-4 proton would be expected to show correlations to the nitrile carbon (C-7), the fluorine-bearing carbon (C-3), the iodine-bearing carbon (C-5), and the C-2 and C-6 carbons. Similarly, the H-6 proton would show correlations to C-2, C-4, and the iodine-bearing C-5. These long-range correlations provide definitive evidence for the relative positions of the substituents and the nitrile group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between nuclei that are close in space, regardless of whether they are connected through bonds. pressbooks.pub In a small, relatively rigid planar molecule like this compound, NOESY can be used to confirm the proximity of the ring protons. For example, a cross-peak between H-4 and the fluorine atom would be expected, as would a correlation between H-4 and the iodine at position 5, confirming their spatial relationship on the pyridine ring.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiType of CorrelationStructural Information Confirmed
HSQC H-4 ↔ C-4¹JCH (1-bond)Direct attachment of H-4 to C-4.
H-6 ↔ C-6¹JCH (1-bond)Direct attachment of H-6 to C-6.
HMBC H-4 ↔ C-2, C-6³JCH (3-bond)Connectivity around the ring.
H-4 ↔ C-3, C-5²JCH (2-bond)Position of H-4 relative to substituents.
H-4 ↔ C-7 (Nitrile)³JCH (3-bond)Position of nitrile group relative to H-4.
H-6 ↔ C-2, C-4²JCH, ³JCHConnectivity and position of H-6.
NOESY H-4 ↔ F-3Through-spaceProximity of H-4 and the fluorine atom.
H-4 ↔ H-6Through-spaceProximity of the two ring protons.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental composition. researchgate.net This capability is invaluable for confirming the identity of a product and for studying reaction mechanisms. nih.gov

During the synthesis of this compound, HRMS can be coupled with a separation technique like liquid chromatography (LC-HRMS) to analyze the crude reaction mixture. nih.gov The high mass accuracy allows for the confident assignment of elemental formulas to not only the desired product but also to any minor byproducts, unreacted starting materials, or transient reaction intermediates that may be present. This information is critical for optimizing reaction conditions and understanding the underlying reaction pathway.

When subjected to ionization in a mass spectrometer (e.g., via electron impact), this compound will fragment in a predictable manner based on the strengths of its chemical bonds. Analyzing this fragmentation pattern provides a "molecular fingerprint" that further confirms the structure. cdc.gov The high resolution allows the elemental composition of each fragment ion to be determined, lending strong support to proposed fragmentation pathways. nih.govnih.gov

A plausible fragmentation pathway would begin with the molecular ion [C₇H₂FIN]⁺•. The carbon-iodine bond is the weakest, suggesting that the loss of an iodine radical (•I) would be a primary and highly favorable fragmentation step. Other likely fragmentations include the loss of a cyano radical (•CN) or neutral HCN.

Table 3: Plausible HRMS Fragmentation Data for this compound

m/z (Calculated)Elemental FormulaProposed Identity/Loss
247.9254[C₇H₂FIN]⁺•Molecular Ion (M⁺•)
120.9358[C₇H₂FN]⁺[M - I]⁺
221.9365[C₆H₂FI]⁺[M - CN]⁺
126.9045[I]⁺Iodine Cation
94.0274[C₆H₂F]⁺[M - I - CN]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific groups within the molecular structure.

For this compound, the most prominent and diagnostic peak in the FT-IR spectrum is expected to be the sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration. nih.gov The spectrum would also feature bands corresponding to aromatic C-H stretching, C=C and C=N ring stretching, and the C-F and C-I stretching vibrations. Raman spectroscopy provides complementary information; for example, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. researchgate.net

Table 4: Key Vibrational Mode Assignments for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (Raman)
Aromatic C-H Stretch 3100 - 3000Medium-WeakMedium
C≡N Stretch (Nitrile) 2240 - 2220Strong, SharpMedium
Aromatic Ring C=C/C=N Stretches 1600 - 1400Medium-StrongStrong
C-F Stretch 1300 - 1100StrongWeak
Aromatic C-H Bending 900 - 675StrongWeak
C-I Stretch 600 - 500Medium-WeakStrong

Characteristic Vibrational Modes of Nitrile and Halogenated Pyridine Rings

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within this compound. The spectrum is dominated by vibrations of the nitrile group and the substituted pyridine ring.

The nitrile (C≡N) stretching vibration is particularly characteristic. For aromatic nitriles, this peak typically appears in the 2240–2220 cm⁻¹ region of the IR spectrum. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond. spectroscopyonline.com The exact position can be influenced by conjugation with the aromatic ring, which may slightly weaken the C≡N bond and lower its vibrational frequency. spectroscopyonline.com

The vibrational modes of the pyridine ring are influenced by the fluorine and iodine substituents. Aromatic compounds show C-H stretching vibrations slightly above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring are expected in the 1600–1400 cm⁻¹ range. vscht.cz The substitution pattern on the pyridine ring affects the in-plane ring normal modes (RNMs). rsc.org The presence of electronegative fluorine and iodine atoms will cause shifts in the vibrational frequencies of the ring compared to unsubstituted pyridine. rsc.orgcdnsciencepub.com

Below is a table summarizing the expected characteristic vibrational modes for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAromatic C-H3100 - 3000Medium
Nitrile Stretch-C≡N2240 - 2220Strong
C=C/C=N Ring StretchPyridine Ring1600 - 1400Medium to Strong
C-F StretchAryl-Fluorine1300 - 1100Strong
C-I StretchAryl-Iodine600 - 500Medium to Weak

This table is generated based on typical frequency ranges for the specified functional groups. spectroscopyonline.comvscht.cz

In situ Reaction Monitoring using Vibrational Spectroscopy

In situ vibrational spectroscopy, such as FTIR and Raman, is a powerful technique for real-time monitoring of chemical reactions. spectroscopyonline.commt.com It allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. spectroscopyonline.com This methodology could be applied to monitor the synthesis or subsequent reactions of this compound.

For instance, during the synthesis of this compound, which may involve halogenation steps, in situ monitoring could track the introduction of the iodine and fluorine atoms onto the picolinonitrile precursor. youtube.com The appearance and disappearance of characteristic vibrational bands corresponding to starting materials and products would provide valuable kinetic and mechanistic information. rsc.org The distinct and intense nitrile (C≡N) stretch, in particular, serves as an excellent spectroscopic probe to monitor reactions involving this functional group. ibs.re.krrsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred from related halogenated and substituted pyridine compounds. rsc.orgmdpi.com

Analysis of Intermolecular Interactions

The solid-state structure of this compound would be stabilized by a variety of non-covalent interactions, with halogen bonding being particularly significant. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophile, such as the nitrogen atom of a neighboring pyridine ring or nitrile group. nih.gov

The table below outlines the potential intermolecular interactions in the crystal structure of this compound.

Interaction Type Description Potential Energy Range (kcal/mol)
Halogen Bonding (C-I···N)Interaction between the iodine atom and a nitrogen atom of a nitrile or pyridine group.~3-5
π–π StackingStacking interactions between the aromatic pyridine rings.~4-12
Halogen-Halogen Interactions (I···F)Interactions between iodine and fluorine atoms on adjacent molecules.~2-4
C-H···N/F Hydrogen BondsWeak hydrogen bonds involving aromatic C-H donors and nitrogen or fluorine acceptors.~1-3

This table is generated based on interaction energies reported for similar halogenated aromatic systems. acs.orgnih.gov

Photoelectron Spectroscopy for Electronic Structure (e.g., XPS, UPS)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques used to investigate the electronic structure of a material. researchgate.net XPS provides information on elemental composition and the chemical environment of atoms by measuring the binding energies of their core-level electrons.

For this compound, XPS would confirm the presence of carbon, nitrogen, fluorine, and iodine. The high-resolution spectra of the C 1s, N 1s, F 1s, and I 3d regions would provide insight into the chemical states of these elements. The C 1s spectrum would be complex, with different peaks corresponding to C-C, C-H, C-N, C-F, and C-I environments. The N 1s spectrum would show contributions from the pyridine ring nitrogen and the nitrile nitrogen.

The following table presents the expected core-level binding energies for the elements in this compound.

Element Core Level Expected Binding Energy (eV)
CarbonC 1s284 - 289
NitrogenN 1s398 - 402
FluorineF 1s~688 - 690
IodineI 3d₅/₂~619 - 621
IodineI 3d₃/₂~630 - 632

This table is generated based on typical binding energy ranges from XPS databases and literature on related organic compounds. thermofisher.comthermofisher.comencyclopedia.pub

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-5-iodopicolinonitrile, and how do reaction conditions influence yield?

  • Methodology : Begin with halogenation of picolinonitrile precursors. Fluorination can be achieved via nucleophilic aromatic substitution (e.g., using KF in polar aprotic solvents at 80–120°C), followed by iodination via directed ortho-metalation (e.g., using LDA and iodine). Monitor intermediates via TLC and HPLC .
  • Key Considerations : Solvent choice (DMF vs. DMSO) impacts reaction kinetics. Optimize stoichiometry of iodine sources (e.g., I₂ vs. NIS) to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Confirm fluorine substitution (δ ≈ -110 to -120 ppm for aromatic-F).
  • ¹H/¹³C NMR : Identify J-coupling between fluorine and adjacent protons (e.g., splitting patterns in pyridine ring).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (iodine has a distinct 127/126 amu signature).
  • IR Spectroscopy : Detect nitrile stretch (~2220–2260 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated picolinonitriles, particularly when balancing fluorination and iodination?

  • Methodology : Use a Design of Experiments (DOE) approach to test variables:

  • Temperature (80–150°C range for fluorination).
  • Catalysts (e.g., CuI for Ullmann-type coupling in iodination).
  • Solvent polarity (e.g., DMF for fluorination, THF for iodination).
    • Data Contradiction Analysis : If iodination yields drop at higher temperatures, investigate iodine volatility or side reactions (e.g., dehalogenation) via GC-MS .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodology :

  • Compare DFT-calculated NMR shifts (e.g., using Gaussian or ORCA) with experimental data. Adjust computational parameters (solvent model, basis set) to improve alignment.
  • Validate crystal structure via X-ray diffraction if single crystals are obtainable.
    • Troubleshooting : If ¹⁹F NMR shifts deviate >5 ppm, reassess substituent effects or check for solvolysis artifacts .

Q. How does the electronic interplay between fluorine and iodine substituents affect the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Perform kinetic studies using Suzuki-Miyaura coupling with aryl boronic acids. Monitor reactivity via in-situ Raman spectroscopy.
  • Compare Hammett σ values for F (-0.43) and I (+0.18) to predict directing effects.
    • Data Interpretation : Lower yields in meta-substituted products may indicate steric hindrance from iodine; mitigate using bulky ligands (e.g., SPhos) .

Application-Focused Questions

Q. What are the challenges in evaluating the biological activity of this compound, and how can conflicting assay results be addressed?

  • Methodology :

  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement.
  • Apply statistical rigor: Replicate experiments (n ≥ 3), and use ANOVA to assess variability.
    • Contradiction Analysis : If cytotoxicity contradicts enzyme inhibition data, check for off-target effects via proteomic profiling or siRNA screens .

Q. How can computational modeling guide the design of this compound derivatives for medicinal chemistry applications?

  • Methodology :

  • Perform docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases).
  • Use QSAR models to correlate substituent electronic properties (Hammett constants) with bioactivity.
    • Validation : Synthesize top-scoring derivatives and test in vitro. Compare IC₅₀ values with predictions .

Data and Methodological Rigor

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodology :

  • Document reaction parameters (e.g., ramp rates, stirring speed) in detail.
  • Share raw spectral data (NMR, HRMS) in open repositories (e.g., Zenodo).
  • Use certified reference materials (CRMs) for instrument calibration .

Q. How should researchers address ethical and safety concerns when handling iodinated fluorochemicals?

  • Guidelines :

  • Follow OSHA standards for iodine handling (e.g., fume hoods, PPE).
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with Na₂S₂O₃).
  • Adhere to NIH guidelines for non-clinical testing (no human/animal exposure) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-iodopicolinonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-iodopicolinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.